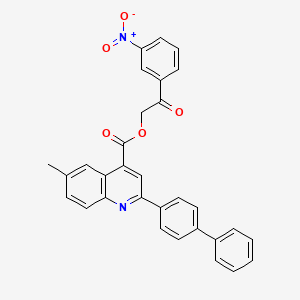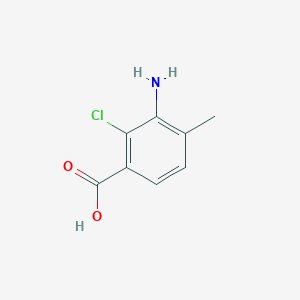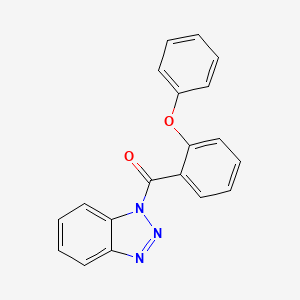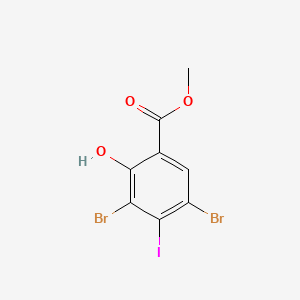
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of multiple bromine atoms and a dioxoisoindole structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid typically involves the bromination of precursor compounds followed by cyclization and carboxylation reactions. The process begins with the bromination of isoindole derivatives, which are then subjected to cyclization to form the dioxoisoindole structure. Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials.
作用机制
The mechanism of action of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the dioxoisoindole structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1,2-Bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame-retardant properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar dioxoisoindole structure but different functional groups.
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a carboxylic acid group.
Uniqueness: The uniqueness of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid lies in its specific combination of bromine atoms and the dioxoisoindole structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high bromine content and specific reactivity.
属性
分子式 |
C15H11Br4NO4 |
|---|---|
分子量 |
588.9 g/mol |
IUPAC 名称 |
4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H11Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h5-6H,1-4H2,(H,23,24) |
InChI 键 |
IFRUAMJRFFLOKG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
![3,3'-{propane-2,2-diylbis[benzene-4,1-diyloxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B12463195.png)

![Ethyl 5-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B12463199.png)
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)

![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)


![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)

